2-Benzylsulfanylpyridine
Description
This compound is synthesized via nucleophilic substitution reactions, such as the reaction of 2-chloropyridine with benzyl mercaptan under basic conditions . Its structural flexibility and sulfur-based functional group make it a precursor for pharmaceuticals, agrochemicals, and materials science applications. Derivatives of 2-benzylsulfanylpyridine are explored for their biological activities, including antimicrobial and anticancer properties .
Properties
CAS No. |
51290-79-0 |
|---|---|
Molecular Formula |
C12H11NS |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
2-benzylsulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2 |
InChI Key |
SWFLBDIRSHVBOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
N-Benzylpyridine-2-sulfonamide
- Structure : Features a sulfonamide (-SO₂-NH-CH₂-C₆H₅) group at the pyridine 2-position.
- Synthesis : Prepared via oxidation of 2-mercaptopyridine with NaOCl, followed by reaction with benzylamine .
- Key Properties :
- Applications: Sulfonamide derivatives are known for antibacterial and anticonvulsant activities .
2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine
- Structure : Contains a trifluoroethoxy (-O-CH₂-CF₃) group at position 3 alongside the benzylsulfanyl group at position 2 .
- Synthesis : Derived from 2-chloro-3-(trifluoroethoxy)pyridine and benzyl mercaptan.
- Key Properties :
- Applications : Serves as a precursor for herbicides due to the electron-withdrawing trifluoroethoxy group .
3-(Ethylsulfonyl)-2-[(phenylmethyl)thio]pyridine
- Structure : Combines a sulfonyl (-SO₂-C₂H₅) group at position 3 and a benzylsulfanyl group at position 2 .
- Key Properties: Higher oxidation state (sulfonyl) increases polarity and solubility compared to sulfanyl derivatives.
2-(Phenylsulfonyl)pyridine (BSP)
Crystal Packing and Intermolecular Interactions
- N-Benzylpyridine-2-sulfonamide : Stabilized by N–H⋯O/N hydrogen bonds and C–H⋯O interactions, forming 2D sheets .
- 2-Benzylsulfanyl-3-(trifluoroethoxy)pyridine : Relies on π-π stacking and van der Waals forces due to the bulky trifluoroethoxy group .
- 2-Benzylsulfanylpyridine N-oxide : Incorporates an N-oxide group, enhancing polarity and hydrogen-bonding capacity .
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